molecular formula C17H18ClN3 B4988850 10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride

10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride

Cat. No.: B4988850
M. Wt: 299.8 g/mol
InChI Key: SGUVBJSEJAVONU-UHFFFAOYSA-N
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Description

10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride typically involves multi-step reactions. One common method includes the initial alkylation of 2-aminobenzimidazole, followed by condensation with appropriate aldehydes and subsequent cyclization reactions . The reaction conditions often involve heating under reflux in solvents such as pyridine or ethanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Properties

IUPAC Name

10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3.ClH/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-12-6-11-18-17(19)20;/h1-5,7-10H,6,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUVBJSEJAVONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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